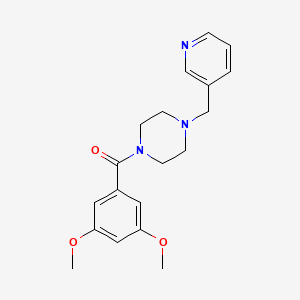

![molecular formula C13H12N2O5S2 B5592207 ({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B5592207.png)

({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves chemoselective procedures for introducing protective groups into amines, acids, and sulfonamides, which may be relevant for synthesizing our compound of interest. For instance, the introduction of the 9-phenyl-9-fluorenyl (PhF) group into various functional groups demonstrates a mild, rapid, and chemoselective procedure that could be applicable to the synthesis of complex sulfonamide derivatives (J. Soley & Scott D. Taylor, 2019).

Molecular Structure Analysis

The structural analysis of sulfonamide derivatives, including phenylsulfonyl substituted compounds, has revealed insights into their molecular configurations and interactions. For example, studies on 5-phenylsulfonyl-substituted compounds highlight the significance of molecular structure in determining their chemical behavior and potential applications (Ling Fan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of sulfonamide and phenylacetic acid derivatives is influenced by their functional groups. Research on related compounds has explored their reactivity, such as the synthesis of amide derivatives with pyrazole carboxylic acids from thiadiazole sulfonamides, which exhibit inhibitory effects on carbonic anhydrase isoenzymes, indicating the chemical versatility of these compounds (M. Bülbül et al., 2008).

Physical Properties Analysis

The physical properties of compounds like our subject of interest are crucial for their practical applications. Studies on similar molecules, such as the acid-base properties of triazole-thio(sulfo)acetic acids, provide valuable data on their ionization constants and solubility, which are essential for understanding their behavior in different environments (A. Kaplaushenko, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of sulfonamide derivatives are influenced by their structural elements. Research on the synthesis and biological evaluation of compounds, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, highlights the role of the phenylsulfonyl group in modulating activity against serotonin receptors, showcasing the chemical diversity and potential applications of these molecules (A. Ivachtchenko et al., 2010).

Wissenschaftliche Forschungsanwendungen

Chirality Assignment of Carboxylic Acids

Phenylacetylenes, including derivatives related to ({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid, have been utilized in the synthesis of polymers that can be used for chirality assignment of carboxylic acids. These polymers, particularly those bearing amino groups, exhibit induced circular dichroism (ICD) in the presence of optically active carboxylic and α-hydroxy acids. This property makes them valuable tools for determining the chirality of acids, which is crucial in various fields, including pharmaceuticals and material science (Yashima et al., 1997).

Carbonic Anhydrase Inhibition

Novel thiourea derivatives synthesized from different amino acids, which are structurally related to ({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid, have been evaluated for their ability to inhibit carbonic anhydrase. These compounds exhibit competitive inhibition and could have implications in developing therapeutic agents for conditions where carbonic anhydrase activity needs to be modulated (Korkmaz et al., 2015).

Synthesis of Substituted 2(5H)-Furanones

Research involving the reaction of (phenylthio)acetic acid and its homologs has led to the development of a general method for synthesizing a variety of substituted α-phenylthio-γ-butyrolactones. These compounds are crucial intermediates in organic synthesis and have potential applications in pharmaceutical chemistry and material science (Iwai et al., 1977).

Ion Recognition and Sensory Applications

Thienyl and bithienyl amino acids, which share structural motifs with ({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid, have been synthesized and tested for their ability to act as fluorescent probes and chemosensors. These compounds have shown potential in the recognition of biomedically relevant ions, highlighting their applications in developing new sensory materials and devices (Esteves et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(5-carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S2/c14-12(16)10-6-9(7-21-10)22(19,20)15-11(13(17)18)8-4-2-1-3-5-8/h1-7,11,15H,(H2,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGIHODLUXEBQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)

![ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)

![3-methyl-7-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592150.png)

![4-{[2-(diethylamino)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5592159.png)

![N,N-diisobutyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5592171.png)

![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)

![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)

![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)

![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)

![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)